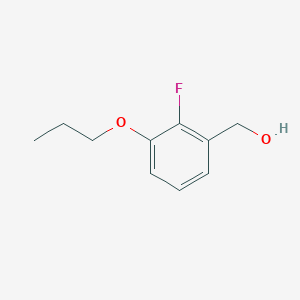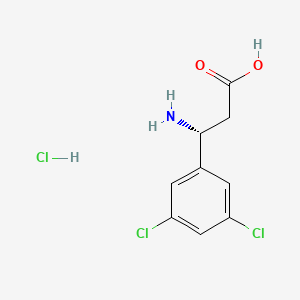
2-Chloro-5-(methoxy-D3)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(methoxy-D3)pyridine is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position and a methoxy group at the fifth position on the pyridine ring. The deuterium-labeled methoxy group (methoxy-D3) makes it particularly useful in various scientific applications, especially in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(methoxy-D3)pyridine typically involves the chlorination of 5-methoxypyridine. One common method is the reaction of 5-methoxypyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 2-Chloro-5-(methoxy-D3)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Piperidine derivatives.
科学的研究の応用
2-Chloro-5-(methoxy-D3)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in isotopic labeling studies to trace metabolic pathways and understand biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-5-(methoxy-D3)pyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in metabolic pathways or cellular functions. The deuterium labeling allows for precise tracking of the compound’s distribution and transformation within the system.
類似化合物との比較
2-Chloro-5-methoxypyridine: Similar structure but without deuterium labeling.
5-Chloro-2-methoxypyridine: Chlorine and methoxy groups are positioned differently on the pyridine ring.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a methoxy group.
Uniqueness: 2-Chloro-5-(methoxy-D3)pyridine is unique due to its deuterium labeling, which makes it particularly valuable in isotopic studies. This labeling allows researchers to track the compound’s behavior in complex systems with high precision, providing insights that are not possible with non-labeled analogs.
特性
分子式 |
C6H6ClNO |
|---|---|
分子量 |
146.59 g/mol |
IUPAC名 |
2-chloro-5-(trideuteriomethoxy)pyridine |
InChI |
InChI=1S/C6H6ClNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3 |
InChIキー |
ZXGHKJHRHVDMSW-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CN=C(C=C1)Cl |
正規SMILES |
COC1=CN=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


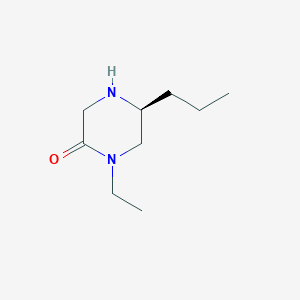
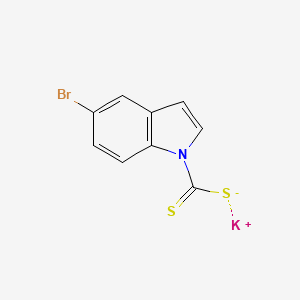


![(4R,6S)-4-(3-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14031726.png)

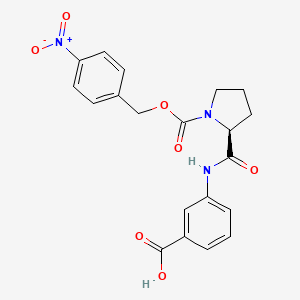
![ethyl 6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14031734.png)
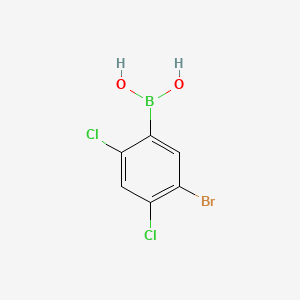
![6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14031746.png)
![2-(Boc-amino)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B14031750.png)
